

chemical structure of 2-(1-Methylcyclobutyl)acetaldehyde

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Compound of Interest

Compound Name: 2-(1-Methylcyclobutyl)acetaldehyde

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Technical Guide: 2-(1-Methylcyclobutyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for **2-(1-Methylcyclobutyl)acetaldehyde**. Due to the limited availability of specific experimental data for this compound in published literature, this document leverages established chemical principles and data from analogous structures to present a detailed guide for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of novel cyclobutane derivatives.

Chemical Structure and Properties

2-(1-Methylcyclobutyl)acetaldehyde is an organic compound featuring a cyclobutane ring substituted with a methyl group and an acetaldehyde moiety at the same carbon position.

Chemical Structure:

Molecular Formula: $C_7H_{12}O$ ^[1]

Molecular Weight: 112.17 g/mol [1]

CAS Number: 1849285-72-8[1]

Physical and Chemical Properties (Predicted)

Due to the absence of specific experimental data for **2-(1-Methylcyclobutyl)acetaldehyde**, the following properties are predicted based on general characteristics of similar aliphatic aldehydes.

Property	Predicted Value
Boiling Point	~140-160 °C (at 760 mmHg)
Density	~0.9 g/cm ³
Appearance	Colorless liquid
Solubility	Soluble in organic solvents (e.g., ether, dichloromethane), sparingly soluble in water.

Proposed Synthesis

A plausible synthetic route for **2-(1-Methylcyclobutyl)acetaldehyde** involves a two-step process starting from 1-methylcyclobutanecarbonitrile, proceeding through reduction to the corresponding alcohol, followed by oxidation to the aldehyde.

Synthetic Workflow



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Caption: Proposed synthetic pathway for **2-(1-Methylcyclobutyl)acetaldehyde**.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthetic route. These are based on standard organic chemistry laboratory techniques for analogous transformations.

Step 1: Synthesis of (1-Methylcyclobutyl)methanol

This step involves the reduction of 1-methylcyclobutanecarbonitrile. A common method for reducing nitriles to primary alcohols is via their corresponding amines followed by diazotization.

- Materials:
 - 1-Methylcyclobutanecarbonitrile
 - Lithium aluminum hydride (LiAlH_4) or other suitable reducing agent
 - Anhydrous diethyl ether or tetrahydrofuran (THF)
 - Sodium nitrite (NaNO_2)
 - Sulfuric acid (H_2SO_4)
 - Distilled water
 - Sodium bicarbonate (NaHCO_3) solution
 - Magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
 - Standard laboratory glassware for inert atmosphere reactions
- Protocol:
 - Reduction to Amine: A solution of 1-methylcyclobutanecarbonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
 - The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

- The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
- The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(1-methylcyclobutyl)ethan-1-amine.
- Diazotization to Alcohol: The crude amine is dissolved in aqueous sulfuric acid and cooled to 0 °C.
- A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
- The reaction mixture is stirred at this temperature for a period and then allowed to warm to room temperature.
- The mixture is then heated to ensure complete conversion to the alcohol.
- After cooling, the reaction mixture is extracted with diethyl ether.
- The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the resulting crude (1-methylcyclobutyl)methanol can be purified by distillation.

Step 2: Oxidation to **2-(1-Methylcyclobutyl)acetaldehyde**

This step involves the oxidation of the primary alcohol to the corresponding aldehyde.

Pyridinium chlorochromate (PCC) is a common reagent for this transformation, minimizing over-oxidation to the carboxylic acid.

- Materials:
 - (1-Methylcyclobutyl)methanol

- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Diethyl ether
- Standard laboratory glassware
- Protocol:
 - A solution of (1-methylcyclobutyl)methanol in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate in anhydrous dichloromethane at room temperature.
 - The reaction mixture is stirred for a few hours until the starting material is consumed (monitored by TLC or GC).
 - Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
 - The filtrate is concentrated under reduced pressure to yield the crude **2-(1-Methylcyclobutyl)acetaldehyde**.
 - The crude product can be purified by distillation under reduced pressure to obtain the final product.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for **2-(1-Methylcyclobutyl)acetaldehyde** based on the analysis of similar chemical structures.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.7	t	1H	-CHO
~2.3	d	2H	-CH ₂ -CHO
~1.8-2.0	m	4H	cyclobutane -CH ₂ -
~1.6-1.8	m	2H	cyclobutane -CH ₂ -
~1.1	s	3H	-CH ₃

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~203	-CHO
~50	-CH ₂ -CHO
~38	-C(CH ₃)-
~35	cyclobutane -CH ₂ -
~25	-CH ₃
~18	cyclobutane -CH ₂ -

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretch (aliphatic)
~2820, ~2720	Medium	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (aldehyde)
~1460	Medium	C-H bend (methylene)
~1380	Medium	C-H bend (methyl)

Mass Spectrometry (MS)

m/z	Interpretation
112	$[M]^+$ (Molecular ion)
97	$[M - CH_3]^+$
83	$[M - CHO]^+$
69	$[M - C_3H_7]^+$
55	$[C_4H_7]^+$
43	$[C_3H_7]^+$
29	$[CHO]^+$

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of **2-(1-Methylcyclobutyl)acetaldehyde** or its involvement in any signaling pathways. Further research is required to elucidate any potential pharmacological or biological effects.

Conclusion

This technical guide provides a foundational understanding of **2-(1-Methylcyclobutyl)acetaldehyde**, focusing on its chemical structure and a proposed synthetic methodology. While specific experimental data for this compound is scarce, the provided protocols and predicted spectroscopic data, based on well-established chemical principles for analogous compounds, offer a solid starting point for researchers. The lack of information on its biological activity highlights an opportunity for future investigation into the potential applications of this and related novel cyclobutane derivatives in drug discovery and development.

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References

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